(2S)-2-Isoquinolin-1-ylpropanoic acid
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Overview
Description
(2S)-2-Isoquinolin-1-ylpropanoic acid: is an organic compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Isoquinolin-1-ylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline, which is commercially available or can be synthesized through various methods.
Alkylation: Isoquinoline is subjected to alkylation using a suitable alkylating agent, such as a halogenated propanoic acid derivative, under basic conditions.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-Isoquinolin-1-ylpropanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: It can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (2S)-2-Isoquinolin-1-ylpropanoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: This compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Medicine:
Drug Development: Due to its structural features, this compound can serve as a scaffold for the development
Properties
IUPAC Name |
(2S)-2-isoquinolin-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYDMFHYHYTTEH-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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